molecular formula C19H33N3O B1679303 喷替索米 CAS No. 78833-03-1

喷替索米

货号 B1679303
CAS 编号: 78833-03-1
分子量: 319.5 g/mol
InChI 键: ZZOZYGHXNQPIPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pentisomide is a compound with the molecular formula C19H33N3O and a molecular weight of 319.49 . It is composed of 71.43% Carbon, 10.41% Hydrogen, 13.15% Nitrogen, and 5.01% Oxygen .


Molecular Structure Analysis

The molecular structure of Pentisomide is represented by the InChI string: InChI=1S/C19H33N3O/c1-14(2)13-19(18(20)23,17-9-7-8-11-21-17)10-12-22(15(3)4)16(5)6/h7-9,11,14-16H,10,12-13H2,1-6H3,(H2,20,23) . This indicates the presence of various functional groups and the arrangement of atoms in the molecule.

科学研究应用

电药理学应用

喷替索米是一种 I 类抗心律失常药物,已研究其对各种心脏疾病的影响。对于持续性室性心动过速患者,发现喷替索米影响心动过速的诱发性和周期长度,而不会引起促心律失常恶化效应 (Vergara 等人,1990)。此外,与安慰剂相比,它已显示出减少单发室性期前收缩和偶联的有效性 (Mangini 等人,1991)

心脏电生理效应

研究表明,对于阵发性室上性心动过速患者,喷替索米不会显着改变各种心脏电生理参数,例如窦性周期长度和 AH 和 HV 间期。然而,在某些情况下,它已有效抑制阵发性室上性心动过速 (Yasui 等人,1993)。喷替索米还显示出对去极化和再极化的独特影响组合,表明与其他药物相比,在临床抗心律失常疗效方面存在潜在差异 (Olsson 等人,1991)

未来方向

While specific future directions for Pentisomide are not mentioned in the available resources, there is a general trend in the pharmaceutical industry towards the development of therapeutic peptides. These peptides have shown promise in multiple therapeutic areas, and advancements in peptide drug discovery, production, and modification are expected to continue .

属性

IUPAC Name

2-[2-[di(propan-2-yl)amino]ethyl]-4-methyl-2-pyridin-2-ylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O/c1-14(2)13-19(18(20)23,17-9-7-8-11-21-17)10-12-22(15(3)4)16(5)6/h7-9,11,14-16H,10,12-13H2,1-6H3,(H2,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOZYGHXNQPIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCN(C(C)C)C(C)C)(C1=CC=CC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869274
Record name Pentisomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentisomide

CAS RN

78833-03-1
Record name α-[2-[Bis(1-methylethyl)amino]ethyl]-α-(2-methylpropyl)-2-pyridineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78833-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentisomide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078833031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentisomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[2-(diisopropylamino)ethyl]-α-isobutylpyridine-2-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTISOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/506T8KTW5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentisomide
Reactant of Route 2
Pentisomide
Reactant of Route 3
Pentisomide
Reactant of Route 4
Reactant of Route 4
Pentisomide
Reactant of Route 5
Pentisomide
Reactant of Route 6
Pentisomide

Citations

For This Compound
95
Citations
H Inoue, T Yamashita, M Usui, A Nozaki… - Journal of …, 1991 - europepmc.org
… greater in propafenone (7 of 7) and pentisomide (5 of 6) groups than in disopyramide (1 of 8) and E-4031 (0 of 8) groups (p less than 0.001). Pentisomide and E-4031 were effective in …
Number of citations: 24 europepmc.org
M Endou, Y Hattori, S Gando… - Journal of cardiovascular …, 1992 - europepmc.org
The interactions of the class I antiarrhythmic agents, disopyramide, pirmenol, and pentisomide with peripheral muscarinic receptors were investigated by binding assay with [3H] N-…
Number of citations: 11 europepmc.org
SB Olsson, N Edvardsson, PA Newell… - Journal of …, 1991 - europepmc.org
… After iv administration of pentisomide, 85-135 mg, the atrial-… The present study supports that pentisomide is a class-I … clinical antiarrhythmic efficacy of pentisomide may differ from …
Number of citations: 9 europepmc.org
DW Holt, S Walker, A Johnston… - … & drug disposition, 1991 - Wiley Online Library
… pentisomide. Mean AUC was larger and terminal elimination half‐life longer in the elderly subjects, due to a decrease in total plasma clearance of pentisomide … of pentisomide would be …
Number of citations: 5 onlinelibrary.wiley.com
M Hachisu, H Chen, T Soneda, K Fujishima… - … and clinical research, 1995 - europepmc.org
… pentisomide seems to be a critical concentration in inducing a significant antiarrhythmic effect. Pentisomide … In conclusion, pentisomide inhibits arrhythmias dependent with the plasma …
Number of citations: 5 europepmc.org
G Vergara, G Inama, M Guarnerio, F Rando… - Giornale Italiano di …, 1990 - europepmc.org
… The aim of this paper is to examine the pentisomide action … electropharmacological tests with pentisomide after they had … tachycardia, during the iv infusion of pentisomide 1.5 mg/kg/5 …
Number of citations: 4 europepmc.org
V Kühlkamp, C Mewis, L Seipel - International journal of cardiology, 1992 - Elsevier
… If intravenous pentisomide did not prevent induction of the tachycardia, oral pentisomide was not … Long-term treatment with pentisomide had to be discontinued because of possible side …
Number of citations: 2 www.sciencedirect.com
TA Plomp, MJH Buijs - Journal of Chromatography B: Biomedical Sciences …, 1993 - Elsevier
… in pentisomide therapy, with the exception of disopyramide, do not interfere with the assay. The mean recovery of pentisomide and … Mean steady-state plasma levels of pentisomide and …
Number of citations: 2 www.sciencedirect.com
E ADORNATO, V PENNISI… - Pacing and Clinical …, 1992 - Wiley Online Library
… , and no drug otber tban pentisomide was taken. An evaluation … pentisomide (4 mg/kg in 30 min). Tbe parameters were again evaluated after 30-days of treatment witb oral pentisomide (…
Number of citations: 2 onlinelibrary.wiley.com
SG Mangini, F Mastropasqua, A Ricci… - European heart …, 1991 - academic.oup.com
Pentisomide, a new class I anti-arrhythmic drug, was compared to placebo in 50 hospitalized patients with frequent (>30 h -1 ) and stable ventricular premature beats (VPB) (variation …
Number of citations: 2 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。